3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin)
CAS No.: 10172-76-6
Cat. No.: VC14535902
Molecular Formula: C27H21NO6
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10172-76-6 |
|---|---|
| Molecular Formula | C27H21NO6 |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 3-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C27H21NO6/c1-28(2)16-13-11-15(12-14-16)21(22-24(29)17-7-3-5-9-19(17)33-26(22)31)23-25(30)18-8-4-6-10-20(18)34-27(23)32/h3-14,21,29-30H,1-2H3 |
| Standard InChI Key | HNMKRXCKXKYTJO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₇H₂₁NO₆ and a molecular weight of 455.5 g/mol . Its IUPAC name is 3-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one, reflecting the presence of two 4-hydroxycoumarin units connected by a 4-(dimethylamino)benzylidene linker .
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a non-planar structure where the two coumarin rings are anti-disposed, forming a dihedral angle of approximately 59.55° . This conformation facilitates intermolecular interactions, such as C−H···O hydrogen bonds, which stabilize the crystal lattice . Spectral characterization includes:
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¹H NMR (DMSO-d₆): δ 16.39 (s, OH), 7.78–7.10 (m, aromatic H), 6.19 (s, CH) .
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¹³C NMR: Peaks at δ 162.70 (C=O), 152.29 (aromatic C), and 36.71 (CH bridge) .
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IR: Strong absorption at 1668 cm⁻¹ (lactone C=O) and 3440 cm⁻¹ (OH stretch) .
Synthesis and Optimization
Catalytic Strategies
The compound is synthesized via Knoevenagel condensation between 4-hydroxycoumarin and 4-(dimethylamino)benzaldehyde. Key catalytic systems include:
Dodecylbenzenesulfonic acid (DBSA) acts as a Brønsted acid-surfactant, enhancing solubility in aqueous media while reducing reaction time under microwave irradiation . Sulfanilic acid offers reusability, with negligible yield loss over five cycles .
Biological Activities
Antileishmanial Activity
Against Leishmania donovani promastigotes, the compound exhibits an IC₅₀ of 150–157.5 μg/mL, outperforming sodium stibogluconate (IC₅₀ = 490 μg/mL) . Molecular docking studies suggest inhibition of Leishmania adenine phosphoribosyltransferase, a key enzyme in purine salvage .
Antiviral Properties
In vitro evaluations demonstrate activity against:
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Feline herpes virus: EC₅₀ = 5–8.1 μM .
The 4-bromobenzylidene derivative shows broader antiviral efficacy, likely due to enhanced lipophilicity .
Cytotoxicity Profile
The compound is non-toxic to HeLa cells at concentrations ≤100 μg/mL, indicating a high selectivity index .
Environmental and Industrial Relevance
The use of aqueous media and recyclable catalysts (e.g., sulfanilic acid) aligns with green chemistry principles, reducing waste and energy consumption . Microwave-assisted synthesis further enhances sustainability by shortening reaction times .
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